molecular formula C14H17NOS B511295 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine CAS No. 899023-80-4

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine

Cat. No.: B511295
CAS No.: 899023-80-4
M. Wt: 247.36g/mol
InChI Key: JCINDQROGOWETK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine is an organic compound that features a methoxyphenyl group and a thiophen-3-ylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with thiophen-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiophen-3-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanamines or thiophenes.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethanamine: Lacks the thiophen-3-ylmethyl group, making it less versatile in certain chemical reactions.

    N-(thiophen-3-ylmethyl)ethanamine: Lacks the methoxyphenyl group, which may reduce its biological activity.

    4-methoxyphenylacetonitrile: Precursor in the synthesis of the target compound, lacks the ethanamine backbone.

Uniqueness

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine is unique due to the presence of both the methoxyphenyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINDQROGOWETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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